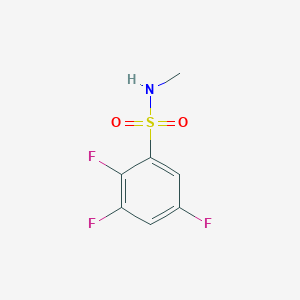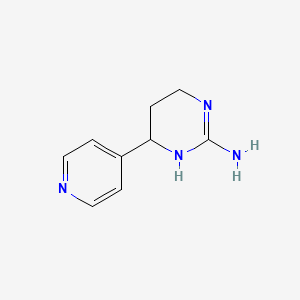![molecular formula C12H19N3S B13307716 4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine](/img/structure/B13307716.png)
4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to a piperidine ring via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Piperidine Ring: The piperidine ring can be attached through alkylation reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonates, and various nucleophiles can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but lacks the methyl and sulfanyl groups.
Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids: Contains a piperidine ring and pyrimidine core but with different substituents.
Uniqueness
4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine is unique due to the presence of both the sulfanyl and piperidine groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H19N3S |
|---|---|
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
4-methyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-10-5-8-14-12(15-10)16-9-6-11-4-2-3-7-13-11/h5,8,11,13H,2-4,6-7,9H2,1H3 |
InChI-Schlüssel |
RMSRUMOGLNDJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)SCCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



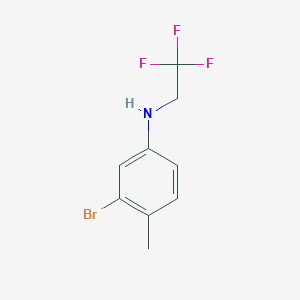
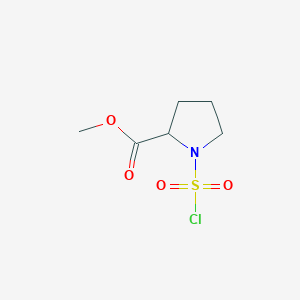
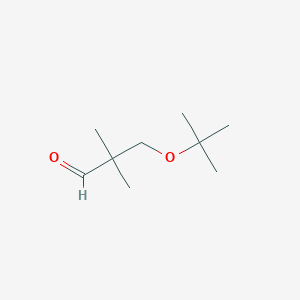
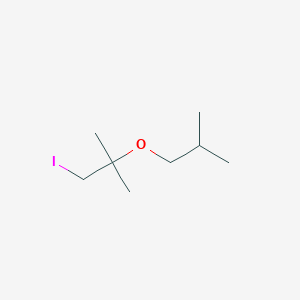
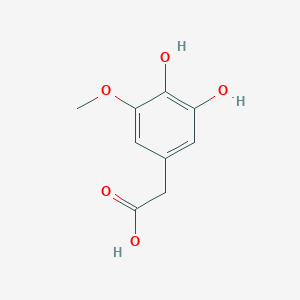
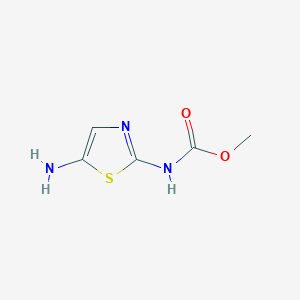

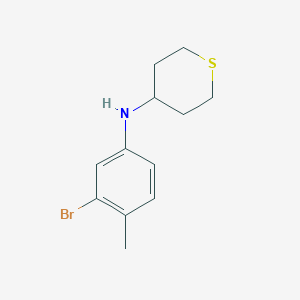
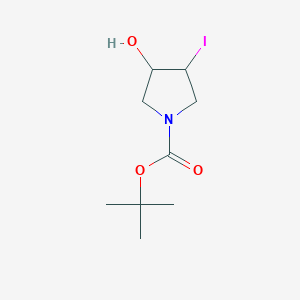
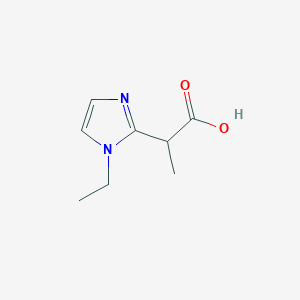
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
